molecular formula C16H16ClNO2 B2641844 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol CAS No. 1232827-10-9

4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol

Cat. No. B2641844
CAS RN: 1232827-10-9
M. Wt: 289.76
InChI Key: FGETWIHJNMNQEA-VCHYOVAHSA-N
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Description

This compound, also known as 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol, is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO2 and a molecular weight of 289.76 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand was synthesized in a methanolic medium through the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Chemical Reactions Analysis

The compound has been used as a catalyst for reductive amination by transfer hydrogenation . More detailed information about its reactivity would require further experimental studies.


Physical And Chemical Properties Analysis

The compound is brown in color . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would need to be determined experimentally.

Scientific Research Applications

Structural and Molecular Properties

4-Chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol exhibits specific structural properties, with its 2-(4-methoxyphenyl)ethyl and 4-chloro-2-(iminomethyl)phenol portions being nearly planar. The molecule’s structure is stabilized by intramolecular hydrogen bonding between the hydroxy group and the imino nitrogen atom. The molecular geometry, vibrational frequencies, and chemical shifts have been studied through various spectroscopic techniques and theoretical calculations, underlining the compound's stable and distinct structural characteristics (Yaeghoobi, Rahman, & Ng, 2009).

Interactions and Binding Studies

The interaction of similar molecular structures with biological molecules like Bovine Serum Albumin (BSA) has been explored, revealing insights into binding constants and quenching mechanisms. These studies are pivotal for understanding the biological relevance of such compounds (Ghosh, Rathi, & Arora, 2016). Moreover, the compound's interaction with DNA bases has been probed through electrophilic centered charge transfer methods, offering perspectives on its potential role in biological systems (Demircioğlu, 2021).

Luminescence and Optical Properties

The compound has shown interesting luminescence properties, such as room-temperature luminescence observed in solution, attributed to π* → π transitions. These properties extend the compound's applicability in optical and material sciences (Mohite, Patil-Deshmukh, & Chavan, 2020).

Chemical Activity and Application Potential

Investigations into the compound’s chemical activity, such as its behavior as a corrosion inhibitor and its antioxidant properties, have been carried out. These studies not only showcase the compound’s chemical stability and reactivity but also hint at potential industrial and pharmaceutical applications. For instance, the synthesis and characterization of Schiff bases related to this compound have demonstrated significant corrosion inhibition potentials, opening pathways for their use in material preservation and protection (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017). Similarly, antioxidant activity studies of related compounds indicate potential health benefits and therapeutic applications (Kusumaningrum, Hanapi, Ningsih, Nafiah, & Nadhiroh, 2021).

properties

IUPAC Name

4-chloro-2-[1-(4-methoxyphenyl)ethyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11(12-3-6-15(20-2)7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGETWIHJNMNQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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